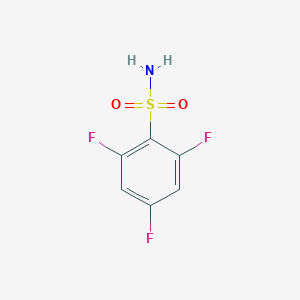

2,4,6-Trifluorobenzenesulphonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Trifluorobenzenesulphonamide is an organic compound with the molecular formula C6H4F3NO2S and a molecular weight of 211.16 g/mol It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulphonamide group

Métodos De Preparación

The synthesis of 2,4,6-Trifluorobenzenesulphonamide typically involves the reaction of 2,4,6-trifluorobenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Análisis De Reacciones Químicas

2,4,6-Trifluorobenzenesulphonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulphonamide group can be oxidized or reduced to form different derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Enzyme Inhibition : 2,4,6-Trifluorobenzenesulphonamide has been identified as an inhibitor of carbonic anhydrase IX (CA IX), a promising target in cancer therapy. Inhibitors of CA IX can reduce hypoxia-induced acidosis in tumor cells, enhancing the efficacy of anticancer treatments .

- Antiviral Activity : The compound shows potential as an antiviral agent against various viruses, including HIV and hepatitis B virus. Its mechanism involves interference with viral replication processes .

- Tuberculosis Treatment : Recent studies have explored derivatives of benzenesulfonamides for their activity against multidrug-resistant tuberculosis. Compounds similar to this compound have demonstrated significant inhibitory effects on Mycobacterium tuberculosis with low cytotoxicity .

Biochemistry

- Protein Interactions : The compound is utilized in studying protein-ligand interactions and enzyme mechanisms. It serves as a model compound for understanding the binding affinities and inhibition mechanisms of sulfonamides.

- Biochemical Pathways : As a sulfonamide, it disrupts folic acid synthesis in bacteria by inhibiting dihydropteroate synthase, which is crucial for bacterial growth. This characteristic is leveraged in antibiotic research.

Industrial Applications

- Synthesis of Specialty Chemicals : this compound is employed as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its unique fluorine substitution pattern imparts distinct chemical properties that are advantageous in various formulations .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study focused on novel fluorinated benzenesulfonamides explored their efficacy as CA IX inhibitors. The results indicated that compounds like VR16-09 significantly reduced hypoxia-induced acidosis in cancer cell lines (HeLa and A549), demonstrating the potential of trifluorinated derivatives in cancer therapy .

Case Study 2: Antimycobacterial Activity

Research on thiophene-benzenesulfonamide derivatives revealed that modifications to the benzenesulfonamide framework can lead to compounds with potent activity against drug-resistant strains of M. tuberculosis. The study reported MIC values indicating high efficacy at low concentrations .

Mecanismo De Acción

The mechanism of action of 2,4,6-Trifluorobenzenesulphonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulphonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparación Con Compuestos Similares

2,4,6-Trifluorobenzenesulphonamide can be compared with other similar compounds, such as:

2,6-Difluorobenzenesulfonamide: This compound has two fluorine atoms instead of three and exhibits different chemical reactivity and biological activity.

2,4,6-Trichlorobenzenesulfonamide: The presence of chlorine atoms instead of fluorine alters the compound’s properties and applications.

The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

2,4,6-Trifluorobenzenesulphonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article explores the compound's biological activity, pharmacological properties, and relevant case studies that highlight its effects.

Chemical Structure and Properties

This compound features a trifluoromethyl group on a benzene ring, which enhances its lipophilicity and potentially its biological activity. The sulfonamide functional group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

Antibacterial Activity

Sulfonamides, including this compound, are known to exhibit bacteriostatic effects by inhibiting the enzyme dihydropteroate synthase. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) to folate, crucial for bacterial DNA synthesis.

Table 1: Antibacterial Activity of Sulfonamides

Antiviral Activity

Recent studies have indicated that certain sulfonamide derivatives exhibit antiviral properties against various viruses. For instance, a related compound demonstrated activity against Newcastle disease virus (NDV) and avian influenza virus (H9N2). This suggests that this compound may also possess similar antiviral capabilities.

Table 2: Antiviral Activity of Sulfonamides

| Compound | Target Virus | IC50 (mg) | Reference |

|---|---|---|---|

| This compound | H9N2 | <0.001 | |

| Sulfanilamide | NDV | 0.002 | |

| Sulfapyridine | IBDV | 0.005 |

Case Studies and Research Findings

A recent study evaluated the pharmacokinetics and biological activity of 4-(2-aminoethyl)benzenesulfonamide, which shares structural similarities with this compound. The findings indicated that this compound could decrease perfusion pressure through L-type calcium channel inhibition.

Key Findings:

- Calcium Channel Interaction : The interaction with specific amino acid residues on protein surfaces was critical for its biological activity.

- Pharmacokinetic Profile : The compound exhibited optimal volume distribution and a short half-life due to its lipophilicity.

- Potential Therapeutic Uses : The data suggest possible applications in treating conditions related to impaired coronary resistance and perfusion pressure regulation .

Propiedades

IUPAC Name |

2,4,6-trifluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXOYFPLTVBANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.